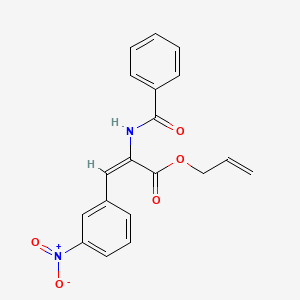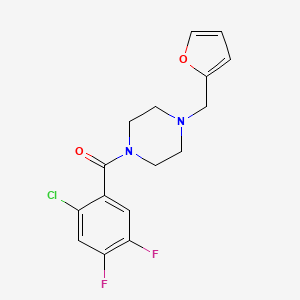![molecular formula C17H15N3O4S3 B4631141 methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
The chemical compound involves a complex structure that integrates multiple functional groups, including aminocarbonyl, benzothiazole, thiophene, and carboxylate moieties. These groups contribute to the compound's unique chemical and physical properties, making it of interest in various scientific research areas.
Synthesis Analysis
While the specific synthesis of the title compound is not directly detailed in the available literature, related compounds have been synthesized through methods involving acetylation, oxidation, and cyclization reactions. For instance, N-acyl derivatives of arylamines display significant antitumor activity, with their synthesis confirming N-acetylation and oxidation as the main metabolic transformations (Chua et al., 1999).
Molecular Structure Analysis
The structure of related thiazole and thiadiazole compounds has been characterized using X-ray crystallography, demonstrating the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their structures. Such studies provide insights into the geometric configuration of these compounds, which is crucial for understanding their reactivity and properties (Dani et al., 2013).
Chemical Reactions and Properties
The compound's chemical behavior can be inferred from related research, which illustrates the reactivity of similar benzothiazole and thiophene derivatives in various chemical reactions. These reactions include transformations into thiazolyl carboxylates and reactions with thioureas to afford thiazolidones, showcasing the compound's potential versatility in chemical synthesis (Nagase, 1974).
Aplicaciones Científicas De Investigación
Antitumor Activity
Benzothiazoles, including derivatives related to methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate, have shown potent and selective antitumor activity. They are particularly effective against breast, ovarian, colon, and renal cell lines. Their mechanism of action involves drug uptake and biotransformation in sensitive cell lines, highlighting a potentially novel mode of action. N-Acyl derivatives of arylamines in this family have been synthesized, demonstrating the importance of metabolic transformations in their effectiveness (Chua et al., 1999).
Synthesis and Chemical Transformations
Research on the synthesis of 2-amino and 2-(arylamino)-substituted thiazoles and selenazoles includes compounds related to methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate. This includes a one-pot synthesis method involving ketones and thioureas, demonstrating the versatility and potential for modification of such compounds (Moriarty et al., 1992).
Pharmacological Properties
Studies on various benzo[b]thiophen derivatives, which share structural similarities with the compound , have revealed significant pharmacological properties. These derivatives have been investigated for their potential as amines and thiouronium salts, showcasing the broad spectrum of biological activity inherent in this chemical class (Chapman et al., 1971).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Research into 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, has demonstrated their potential as xanthine oxidase inhibitors and anti-inflammatory agents. These compounds have shown significant inhibitory effect against xanthine oxidase and a strong anti-inflammatory response in human peripheral blood mononuclear cells, indicating potential therapeutic applications (Smelcerovic et al., 2015).
Propiedades
IUPAC Name |
methyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-8-12(16(23)24-2)15(27-13(8)14(18)22)20-11(21)7-25-17-19-9-5-3-4-6-10(9)26-17/h3-6H,7H2,1-2H3,(H2,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHOOVOBQWDDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5-carbamoyl-4-methylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)

![2-phenyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B4631094.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)
![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)
![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B4631128.png)

![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-ethylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4631162.png)
